

The Chemistry and History of Malonamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-oxopropanoic acid

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Introduction

Malonamic acid, the monoamide of malonic acid, is a dicarboxylic acid derivative with the chemical formula $C_3H_5NO_3$.^{[1][2]} While its direct historical footprint is less pronounced than its parent compound, its chemical properties and relationship to malonic acid place it in a significant position for organic synthesis and potential biological applications. This technical guide provides a comprehensive overview of malonamic acid, delving into the rich history of its parent compound, its physicochemical properties, and generalized synthetic approaches.

The Discovery and History of the Malonate Family

The story of malonamic acid is intrinsically linked to the discovery and exploration of malonic acid. The name "malonic" is derived from the Greek word μάλον (malon), meaning 'apple'.^[3]

The first preparation of malonic acid is credited to the French chemist Victor Dessaignes in 1858.^[3] He achieved this by the oxidation of malic acid. Following this, in 1864, Hermann Kolbe and Hugo Müller independently developed a synthesis method for malonic acid starting from propionic acid.^[3]

Historically, the synthesis of malonic acid often began with chloroacetic acid.^[3] This foundational work on malonic acid and its derivatives, including esters and amides like

malonamic acid, laid the groundwork for their use in a wide array of chemical syntheses, most notably in the production of barbiturates and other pharmaceuticals.[3]

Physicochemical Properties

Understanding the quantitative characteristics of malonamic acid and its parent compound is crucial for their application in research and development.

Table 1: Physicochemical Properties of Malonamic Acid[1]

Property	Value
Molecular Formula	C ₃ H ₅ NO ₃
Molecular Weight	103.0767 g/mol
Melting Point	121 °C
Boiling Point	424.4 °C at 760 mmHg
Flash Point	210.4 °C
Density	1.402 g/cm ³
pKa	3.641 (at 25 °C)

Table 2: Physicochemical Properties of Malonic Acid[3][4][5][6][7]

Property	Value
Molecular Formula	C ₃ H ₄ O ₄
Molecular Weight	104.06 g/mol
Melting Point	135-137 °C (decomposes)
Boiling Point	Decomposes
Solubility in Water	763 g/L
pKa ₁	2.83
pKa ₂	5.69

Experimental Protocols: Synthesis of Malonamic Acid

While specific historical first-synthesis records for malonamic acid are scarce, a general and reliable method involves the partial amidation of malonic acid or its derivatives. The following protocol describes a generalized approach for the synthesis of a mono-amide from a dicarboxylic acid.

Objective: To synthesize malonamic acid from malonic acid.

Materials:

- Malonic acid
- Thionyl chloride or a carbodiimide coupling agent (e.g., DCC or EDC)[8]
- Ammonia (aqueous solution or gas)
- Anhydrous diethyl ether or other suitable aprotic solvent
- Ice bath
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Stirring apparatus
- Filtration apparatus

Methodology:

- Activation of the Carboxylic Acid:
 - Method A (via Acyl Chloride): In a fume hood, suspend malonic acid in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ ceases. Remove the excess thionyl chloride under reduced pressure to yield malonyl chloride.

- Method B (using a Coupling Agent): Dissolve malonic acid in a suitable anhydrous aprotic solvent. Add one equivalent of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate one of the carboxylic acid groups.^[8]
- Amidation:
 - Dissolve the activated malonic acid derivative (from step 1) in an anhydrous aprotic solvent and cool the solution in an ice bath.
 - Slowly add a stoichiometric amount (one equivalent) of a concentrated aqueous ammonia solution or bubble anhydrous ammonia gas through the solution with vigorous stirring. The use of a single equivalent of ammonia is crucial to favor the formation of the mono-amide (malonamic acid) over the diamide (malonamide).
- Isolation and Purification:
 - After the reaction is complete, the reaction mixture may contain the product, unreacted starting materials, and byproducts (e.g., dicyclohexylurea if DCC was used).
 - If a precipitate (the product or a byproduct) forms, it can be collected by filtration.
 - The solvent is typically removed under reduced pressure.
 - Purification can be achieved through recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures). The choice of solvent will depend on the solubility characteristics of malonamic acid and any impurities.

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Chemical Relationship

The following diagram illustrates the structural relationship between malonic acid and its monoamide derivative, malonamic acid.

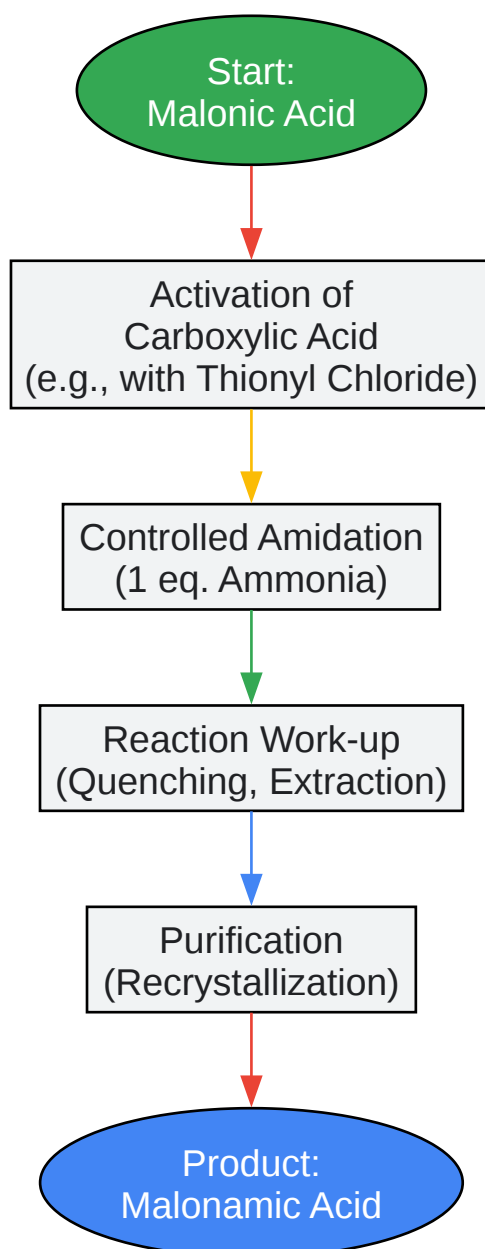


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Caption: From Dicarboxylic Acid to Monoamide.

Synthetic Workflow

This diagram outlines a generalized workflow for the laboratory synthesis of malonamic acid.

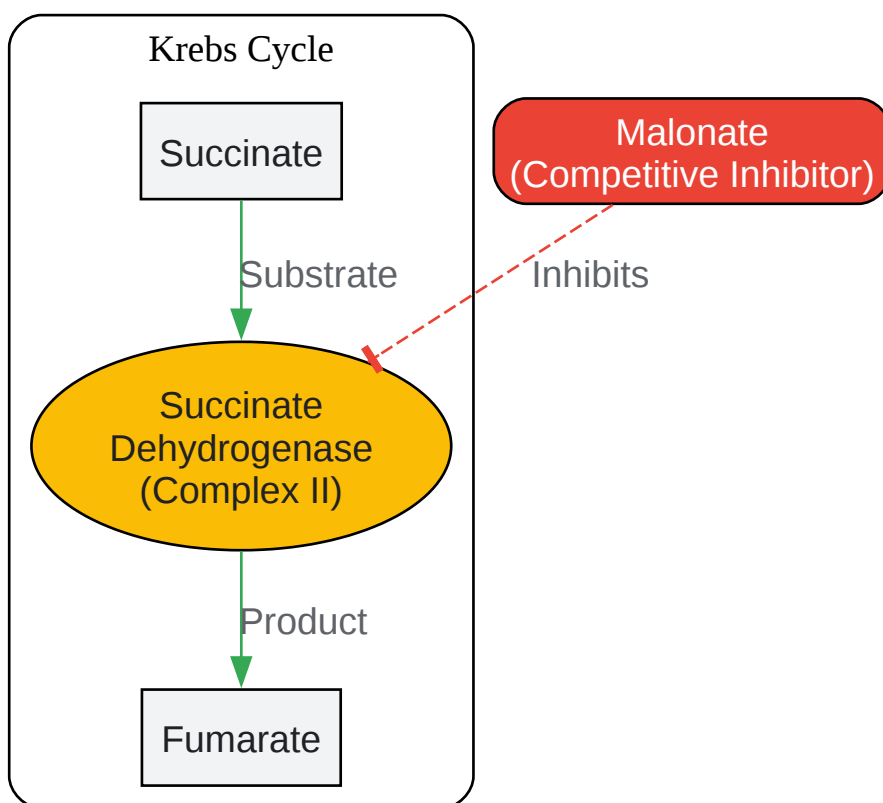


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Caption: Generalized Synthesis of Malonamic Acid.

Biological Context: Inhibition of the Krebs Cycle

Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the Krebs (or citric acid) cycle.^{[9][10][11][12]} This inhibition has been a valuable tool in studying cellular respiration.^{[10][13]}



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Caption: Malonate Inhibition of Succinate Dehydrogenase.

Conclusion

While the specific historical discovery of malonamic acid remains elusive in readily available literature, its identity as a key derivative of malonic acid firmly places it within a century and a half of rich chemical history. The foundational work on malonic acid has provided the basis for

the synthesis and understanding of a vast family of related compounds. The physicochemical data and generalized synthetic protocols presented here offer a solid starting point for researchers and drug development professionals interested in exploring the potential of malonamic acid and its derivatives in various scientific and industrial applications. The well-established biological activity of its parent compound as an enzyme inhibitor also suggests that malonamic acid and its analogues could be of interest in the design of new bioactive molecules.

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